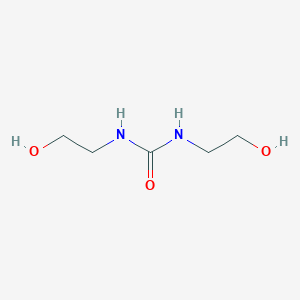

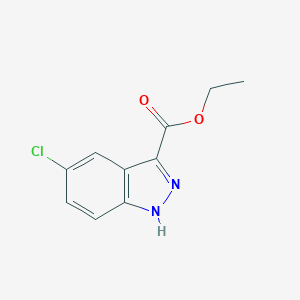

Ethyl 5-chloro-1H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are synthesized through reactions of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, followed by conversion to formyl derivatives . These methods suggest that the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate could also involve halogenation and coupling steps or similar condensation reactions.

Molecular Structure Analysis

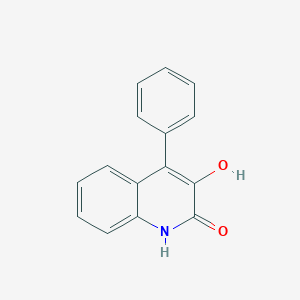

The molecular structure of compounds similar to Ethyl 5-chloro-1H-indazole-3-carboxylate, such as 3-Chloro-2-ethyl-6-nitro-2H-indazole, shows that the indazole moiety can be slightly folded, with a small angle between the five- and six-membered rings, as well as the presence of intramolecular hydrogen bonding . This suggests that Ethyl 5-chloro-1H-indazole-3-carboxylate may also exhibit a folded structure and potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving ethyl carboxylate derivatives are diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photoarylation-photoisomerization to yield various substituted products . Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are reactive in condensation reactions, leading to the formation of triazolopyridazinones . These examples indicate that Ethyl 5-chloro-1H-indazole-3-carboxylate could also participate in a range of chemical reactions, potentially leading to the formation of various substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their structural and spectral characterization. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been characterized by its crystalline structure and is stabilized by hydrogen bonding . The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing absorptions due to π→π* transitions and fluorescence emissions from different excited states . These findings suggest that Ethyl 5-chloro-1H-indazole-3-carboxylate may also have distinct spectral properties and could form stable crystalline structures with specific intermolecular interactions.

科学的研究の応用

Summary of the Application

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

2. Medicinal Applications of Indazole

Summary of the Application

Indazole has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Results or Outcomes

From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

3. Indazoles as Anti-Inflammatory Agents

Summary of the Application

Indazoles have been found to possess anti-inflammatory properties. The search for newer and better drugs for anti-inflammatory therapy is a continuous process .

Methods of Application

A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .

Results or Outcomes

Certain indazole derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

4. Indazoles in Anticancer Research

Summary of the Application

Indazole derivatives have been found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Methods of Application

The specific compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was used in the research .

Results or Outcomes

The compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

5. Indazoles in Antihypertensive Research

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents . Several recently marketed drugs contain the indazole structural motif .

Results or Outcomes

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

6. Indazoles in Antidepressant Research

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antidepressant agents .

Results or Outcomes

Several recently marketed drugs contain the indazole structural motif .

特性

IUPAC Name |

ethyl 5-chloro-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAFUIELFHCSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506968 |

Source

|

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-1H-indazole-3-carboxylate | |

CAS RN |

1081-05-6 |

Source

|

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)